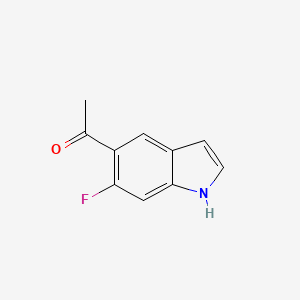
1,8-Difluoronaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Difluoronaphthalen-2-ol is an organic compound with the molecular formula C10H6F2O It is a derivative of naphthalene, where two hydrogen atoms are replaced by fluorine atoms at positions 1 and 8, and a hydroxyl group is attached at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8-Difluoronaphthalen-2-ol can be synthesized through several methods. One common approach involves the fluorination of naphthalen-2-ol using fluorinating agents such as Selectfluor™ in the presence of ionic liquids . This method allows for high chemoselectivity and yields.
Industrial Production Methods: Industrial production of this compound typically involves the use of palladium-catalyzed reactions. For example, the crude product of 1,1,7,8-tetrafluoro-1,2-dihydronaphthalen-2-one can be obtained and further processed using palladium-carbon catalysts under pressurized hydrogen conditions .
Chemical Reactions Analysis
Types of Reactions: 1,8-Difluoronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form difluoronaphthalene derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield difluoronaphthaldehyde, while reduction can produce difluoronaphthalene.
Scientific Research Applications
1,8-Difluoronaphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism by which 1,8-Difluoronaphthalen-2-ol exerts its effects involves interactions with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The fluorine atoms can participate in halogen bonding, affecting the compound’s overall behavior in chemical reactions .
Comparison with Similar Compounds
1,8-Dichloronaphthalene: Similar in structure but with chlorine atoms instead of fluorine.
1,8-Dibromonaphthalene: Contains bromine atoms at positions 1 and 8.
Naphthalen-2-ol: The parent compound without fluorine substitution.
Uniqueness: 1,8-Difluoronaphthalen-2-ol is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, making it valuable in specific synthetic applications .
Properties
Molecular Formula |
C10H6F2O |
|---|---|
Molecular Weight |
180.15 g/mol |
IUPAC Name |
1,8-difluoronaphthalen-2-ol |
InChI |
InChI=1S/C10H6F2O/c11-7-3-1-2-6-4-5-8(13)10(12)9(6)7/h1-5,13H |
InChI Key |
TYIIFCYTHSWMRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=C(C=C2)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


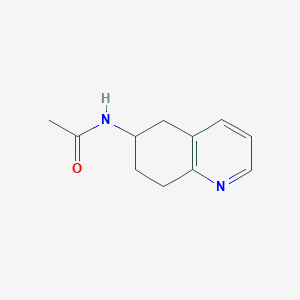
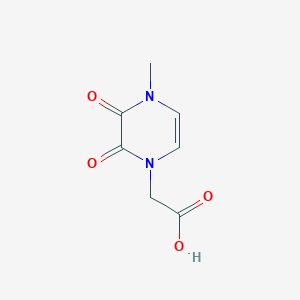
![[2-(Trifluoromethyl)oxan-4-yl]methanamine](/img/structure/B15070905.png)


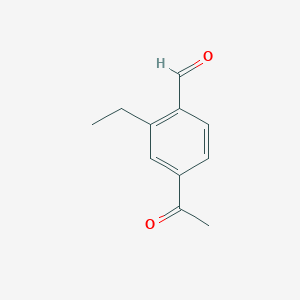

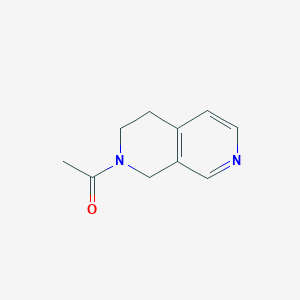
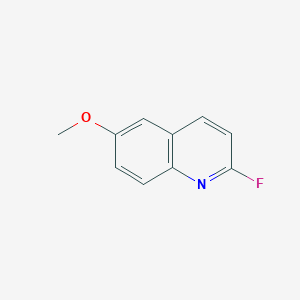
![[2-(4-Methoxyphenyl)ethyl]boronic acid](/img/structure/B15070966.png)

![3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B15070986.png)

